![molecular formula C10H5ClN4 B1425516 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile CAS No. 1053658-45-9](/img/structure/B1425516.png)
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile
Overview
Description
“3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” is a derivative of the 1,3,5-triazine family . Triazine derivatives are known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The reaction mixture is typically stirred at room temperature in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would be characterized by spectroscopic techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would depend on the specific conditions and reagents used. In general, triazine derivatives can undergo various reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would be determined by various factors, including its molecular structure and the presence of functional groups .Scientific Research Applications
1. Applications in Organic Synthesis and Coordination Chemistry
Research has demonstrated the versatility of compounds structurally related to 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile in the field of organic synthesis and coordination chemistry. For example, a study by El-Abadelah et al. (2018) showcased the synthesis of complex palladium(II) complexes using similar triazine compounds, highlighting their potential utility in creating new organometallic complexes and catalysis applications (El-Abadelah et al., 2018).
2. Reactivity and Formation of Heterocyclic Compounds
Triazine-based compounds have been explored for their reactivity, leading to the formation of various heterocyclic compounds. The work of Farag et al. (1996) illustrates the synthesis and subsequent reactions of triazine derivatives, producing a range of heterocyclic compounds, which could be significant in developing pharmaceuticals or agrochemicals (Farag et al., 1996).
3. Synthesis of Novel Antimicrobial Agents
The triazine scaffold has been utilized in synthesizing new potential antimicrobial agents. Patel et al. (2014) developed a series of s-triazine derivatives showing promising antimycobacterial activity, suggesting the potential of 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile related compounds in creating new antimicrobial drugs (Patel et al., 2014).
4. Investigation in the Field of Cancer Research
Triazine derivatives have also been examined for their role in cancer research. A study by Corbett et al. (1982) on a triazine antifolate compound revealed significant activity against various cancer cell lines, indicating the potential of triazine-based compounds in oncology research (Corbett et al., 1982).
5. Corrosion Inhibition Studies
Interestingly, derivatives of triazines have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives based on triazines, which exhibited effective corrosion inhibition against steel, showcasing a potential industrial application of these compounds (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chloro-1,3,5-triazin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4/c11-10-14-6-13-9(15-10)8-3-1-2-7(4-8)5-12/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDIYDWYOVTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263685 | |
Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile | |
CAS RN |
1053658-45-9 | |
Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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